![molecular formula C18H16N6O2 B2453366 (2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone CAS No. 1448070-35-6](/img/structure/B2453366.png)

(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

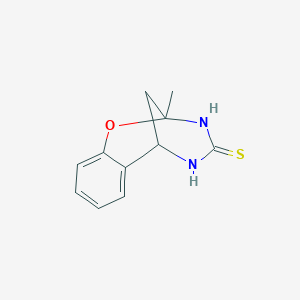

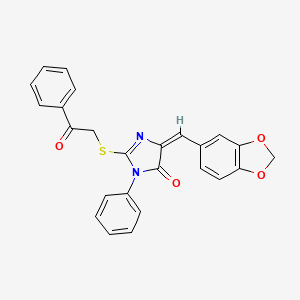

This compound is a complex organic molecule that contains several functional groups and rings, including a benzoimidazole ring and an azetidine ring . It’s worth noting that imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of imidazole-containing compounds has been a topic of interest in recent years due to their broad range of chemical and biological properties . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Molecular Structure Analysis

The structure of the ligand and its Pd (II) complex was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy .

Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Aplicaciones Científicas De Investigación

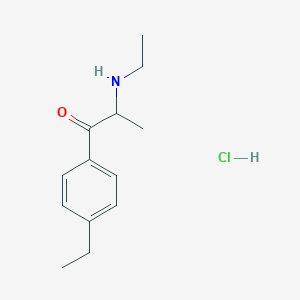

Antioxidant and Antimicrobial Activities

Research on compounds structurally related to the chemical has revealed potential antioxidant and antimicrobial activities. For instance, the synthesis and evaluation of a series of derivatives, including (1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-5-yl)(phenyl) methanone and others, showed significant antioxidant activity against various oxidative stress models and exhibited high activity against pathogens like Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. These findings suggest the potential of such compounds in developing new antioxidant and antimicrobial agents (Bassyouni et al., 2012).

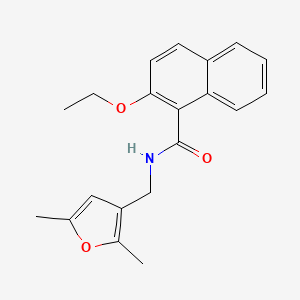

Synthesis of Heterocyclic Compounds

The facile and convenient synthesis of new thieno[2,3-b]-thiophene derivatives incorporating a similar structural motif highlights the chemical's versatility in creating diverse heterocyclic compounds. These synthesized derivatives have potential applications in developing new materials and pharmaceuticals (Mabkhot et al., 2010).

Anti-inflammatory Activity

Compounds related to (2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone have been studied for their potential anti-inflammatory activity. For example, novel pyrazole derivatives of gallic acid were synthesized and evaluated for in vivo anti-inflammatory activity, suggesting potential therapeutic applications for inflammatory conditions (Arunkumar et al., 2009).

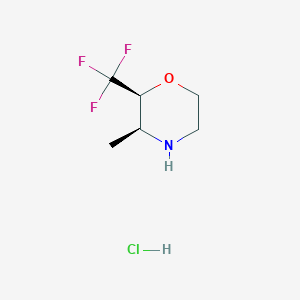

Molecular Docking and Drug Design

The compound and its derivatives have been involved in molecular docking studies to explore their interactions with biological targets, suggesting their potential in drug design and discovery processes. For example, N-acyl azoles, including imidazole, pyrazole, and triazole derivatives, were examined for their conformational properties and potential as scaffolds in future drug design (Takahashi et al., 2017).

Antimicrobial and Antiproliferative Activities

Further research on novel heterocycles related to the chemical compound has shown antimicrobial and antiproliferative activities, indicating their potential in treating infections and cancer. Molecular docking studies of these compounds against different proteins have provided insights into their mechanism of action and potential therapeutic applications (Fahim et al., 2021).

Direcciones Futuras

Propiedades

IUPAC Name |

1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-[1-(pyrazine-2-carbonyl)azetidin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O2/c25-16(12-10-22(11-12)17(26)14-9-19-5-6-20-14)24-8-7-23-15-4-2-1-3-13(15)21-18(23)24/h1-6,9,12H,7-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJOHEWPFGDRKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=NC3=CC=CC=C3N21)C(=O)C4CN(C4)C(=O)C5=NC=CN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)propanamide](/img/structure/B2453287.png)

![4-[3-(Furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic acid](/img/structure/B2453288.png)

![(Z)-methyl 2-(2-((4-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2453290.png)

![N-(2-ethylphenyl)-2-((6-(2-methoxyphenyl)-7-oxo-3-phenethyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2453295.png)

![N-(4-chlorophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2453301.png)

![2-(2-((5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol](/img/structure/B2453304.png)